
Diisopropylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(propan-2-yl)arsane, also known as diisopropylarsine, is an organoarsenic compound with the chemical formula (C3H7)2AsH. This compound is part of the broader class of alkyl arsines, which are characterized by the presence of arsenic atoms bonded to alkyl groups. Di(propan-2-yl)arsane is a colorless liquid with a distinctive odor and is primarily used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)arsane can be synthesized through the reaction of arsine (AsH3) with isopropyl halides under controlled conditions. The general reaction involves the nucleophilic substitution of hydrogen atoms in arsine with isopropyl groups. The reaction is typically carried out in the presence of a catalyst, such as an acid catalyst, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, di(propan-2-yl)arsane is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of arsine gas and isopropyl halides, with stringent safety measures due to the toxic nature of arsine. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(propan-2-yl)arsenic oxide.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: Di(propan-2-yl)arsane can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Di(propan-2-yl)arsenic oxide.
Reduction: Simpler arsenic compounds such as arsine.
Substitution: Various substituted arsines depending on the reagents used.
Applications De Recherche Scientifique
Di(propan-2-yl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organoarsenic compounds.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Mécanisme D'action
The mechanism of action of di(propan-2-yl)arsane involves its interaction with various molecular targets, primarily through the formation of covalent bonds with biological molecules. The compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This interaction can lead to cellular toxicity, which is a significant consideration in its use and handling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylarsine: Another organoarsenic compound with similar properties but different alkyl groups.
Dimethylarsine: Contains methyl groups instead of isopropyl groups.
Triphenylarsine: Features phenyl groups, making it more stable and less reactive.
Uniqueness
Di(propan-2-yl)arsane is unique due to its specific alkyl groups, which confer distinct chemical reactivity and physical properties. Its isopropyl groups make it more sterically hindered compared to compounds with smaller alkyl groups, affecting its reactivity and applications in synthesis and industry .
Propriétés
Formule moléculaire |
C6H14As |
|---|---|
Poids moléculaire |
161.10 g/mol |
InChI |
InChI=1S/C6H14As/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
Clé InChI |
FGTSLIFIYCNMQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[As]C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


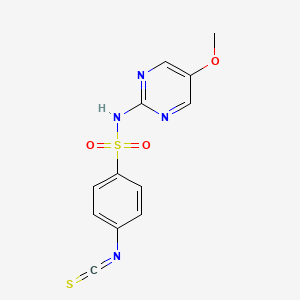
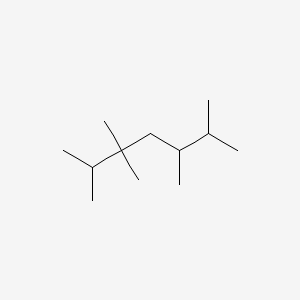
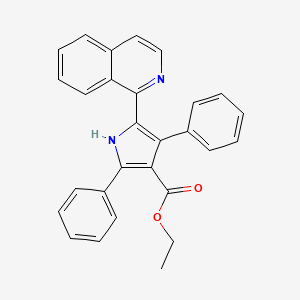
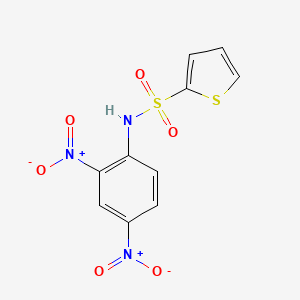
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
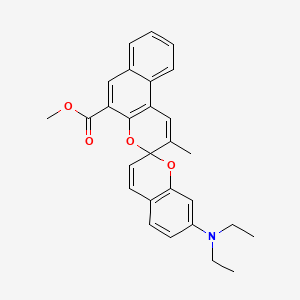
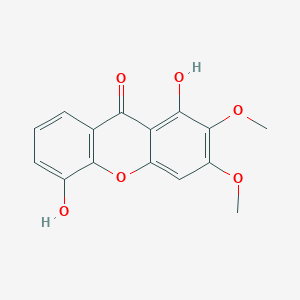


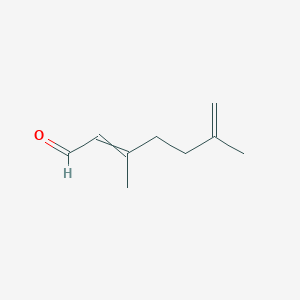
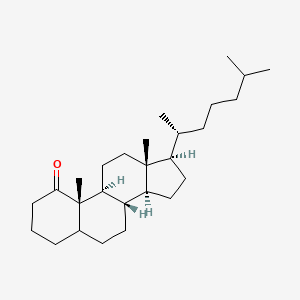
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

